5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base, and the mixture is stirred overnight before being poured onto ice-water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinoxaline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2B receptor, which is implicated in various pathophysiological conditions, including cancer . The compound’s binding to this receptor inhibits its activity, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazoline: Exhibits potent anticancer properties.
[1,3,4]Oxadiazole derivatives: Enhances antimicrobial activity.
Uniqueness
5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE stands out due to its dual functionality, combining the properties of both triazoloquinoxaline and benzimidazole moieties. This unique structure contributes to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H11N7O |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H11N7O/c24-16-20-10-6-5-9(7-12(10)21-16)18-14-15-22-17-8-23(15)13-4-2-1-3-11(13)19-14/h1-8H,(H,18,19)(H2,20,21,24) |
InChI Key |
PQTZZGOFOBOLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NC4=CC5=C(C=C4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.